Cyclo[N-methyl-L-alanyl-beta-alanyl-(2R)-2-hydroxy-4-methylpentanoyl-L-prolyl-L-isoleucyl-N-methyl-L-valyl]
Description
Chemical Classification and Structural Characteristics
Cyclic Depsipeptide Architecture
Cyclo[N-methyl-L-alanyl-β-alanyl-(2R)-2-hydroxy-4-methylpentanoyl-L-prolyl-L-isoleucyl-N-methyl-L-valyl] belongs to the cyclic depsipeptide (CDP) family, distinguished by ester (lactone) bonds replacing conventional amide linkages. The compound’s backbone comprises:
- N-methyl-L-alanine : Enhances metabolic stability by reducing protease susceptibility.
- β-alanine : Introduces conformational flexibility via its shorter side chain.
- (2R)-2-hydroxy-4-methylpentanoyl : A polyketide-derived α-hydroxy acid critical for lactone formation.
- L-proline and L-isoleucine : Impart rigid turns and hydrophobic interactions.
- N-methyl-L-valine : Contributes to steric shielding and lipophilicity.
The macrocycle (C30H51N5O7) forms a 19-membered ring stabilized by intramolecular hydrogen bonds between the β-alanine carbonyl and N-methyl-valine amide.
Table 1: Molecular Properties of Cyclo[N-methyl-L-alanyl-β-alanyl-(2R)-2-hydroxy-4-methylpentanoyl-L-prolyl-L-isoleucyl-N-methyl-L-valyl]
| Property | Value |
|---|---|
| Molecular Formula | C30H51N5O7 |
| Molecular Weight | 593.8 g/mol |
| IUPAC Name | (1R,4S,7S,10S)-4-[(2S)-butan-2-yl]-1-hydroxy-6,9,10-trimethyl-19-(4-methylpentanoyl)-7-propan-2-yl-3,6,9,12,19-pentazabicyclo[14.3.0]nonadecane-2,5,8,11,15-pentone |
| SMILES | CC[C@H]( |
Properties
IUPAC Name |
(1R,4S,7S,10S)-4-[(2S)-butan-2-yl]-1-hydroxy-6,9,10-trimethyl-19-(4-methylpentanoyl)-7-propan-2-yl-3,6,9,12,19-pentazabicyclo[14.3.0]nonadecane-2,5,8,11,15-pentone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H51N5O7/c1-10-19(6)24-27(39)34(9)25(18(4)5)28(40)33(8)20(7)26(38)31-15-13-22(36)21-14-16-35(23(37)12-11-17(2)3)30(21,42)29(41)32-24/h17-21,24-25,42H,10-16H2,1-9H3,(H,31,38)(H,32,41)/t19-,20-,21?,24-,25-,30+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZGZKWSKHSYFCW-MYFMJKFOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(=O)N(C(C(=O)N(C(C(=O)NCCC(=O)C2CCN(C2(C(=O)N1)O)C(=O)CCC(C)C)C)C)C(C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@H]1C(=O)N([C@H](C(=O)N([C@H](C(=O)NCCC(=O)C2CCN([C@@]2(C(=O)N1)O)C(=O)CCC(C)C)C)C)C(C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H51N5O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
593.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Cyclo[N-methyl-L-alanyl-β-alanyl-(2R)-2-hydroxy-4-methylpentanoyl-L-prolyl-L-isoleucyl-N-methyl-L-valyl] is a cyclic peptide that has garnered attention in the field of biochemistry and pharmacology due to its potential biological activities. This compound, often referred to as Destruxin B, is derived from natural sources and exhibits various pharmacological properties, making it a subject of interest for therapeutic applications.
Molecular Formula
The molecular formula for Cyclo[N-methyl-L-alanyl-β-alanyl-(2R)-2-hydroxy-4-methylpentanoyl-L-prolyl-L-isoleucyl-N-methyl-L-valyl] is with a CAS number of 2503-26-6. The structure consists of multiple amino acid residues that contribute to its unique properties.
Antimicrobial Properties
Cyclo[N-methyl-L-alanyl-β-alanyl-(2R)-2-hydroxy-4-methylpentanoyl-L-prolyl-L-isoleucyl-N-methyl-L-valyl] has demonstrated notable antimicrobial activity. Research indicates that it exhibits inhibitory effects against various bacterial strains, including both Gram-positive and Gram-negative bacteria. This activity is likely attributed to its ability to disrupt bacterial cell membranes and interfere with metabolic processes.
Cytotoxic Effects
Studies have shown that this compound possesses cytotoxic properties against cancer cell lines. In vitro assays indicate that it can induce apoptosis in tumor cells, making it a candidate for further investigation in cancer therapeutics. The mechanism of action appears to involve the activation of apoptotic pathways through caspase activation.
Immunomodulatory Activity
The compound has also been studied for its immunomodulatory effects. It has been found to enhance the activity of certain immune cells, potentially improving the body’s response to infections and malignancies. This property suggests its potential use in immunotherapy.
Data Table: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Inhibitory effects on bacterial strains | |
| Cytotoxicity | Induces apoptosis in cancer cells | |
| Immunomodulation | Enhances immune cell activity |
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at Interlab Biotech assessed the antimicrobial efficacy of Cyclo[N-methyl-L-alanyl-β-alanyl-(2R)-2-hydroxy-4-methylpentanoyl-L-prolyl-L-isoleucyl-N-methyl-L-valyl]. The results demonstrated significant inhibition of growth in both Staphylococcus aureus and Escherichia coli, suggesting its potential as a broad-spectrum antimicrobial agent.
Case Study 2: Cancer Cell Line Apoptosis
In another investigation, the compound was tested against various cancer cell lines, including breast and lung cancer cells. The findings revealed that treatment with the compound resulted in a dose-dependent increase in apoptosis markers, such as cleaved caspase-3 and PARP, indicating its potential role in cancer therapy.
Scientific Research Applications
Insecticidal Activity
Destruxin B exhibits notable insecticidal properties , making it a subject of interest in agricultural research. Studies have shown that it can effectively target and kill various insect pests, thereby serving as a potential biopesticide.
- Mechanism of Action : The compound disrupts cellular processes in insects, leading to apoptosis (programmed cell death). It induces the intrinsic mitochondrial apoptotic pathway, which is mediated by the proteins Bax and Bcl-2, ultimately affecting cell viability in targeted insect species .
Phytotoxicity
In addition to its insecticidal effects, Destruxin B also demonstrates phytotoxic activity , which can be detrimental to plant health.
- Research Findings : Experiments have indicated that Destruxin B can inhibit the growth of certain plant species, suggesting its potential use in controlling unwanted vegetation or as a herbicide .
Anticancer Properties
Recent studies have explored the potential of Destruxin B in cancer treatment due to its ability to induce apoptosis in cancer cells.
- In Vitro Studies : Research on GNM and TSCCa cells revealed that Destruxin B significantly inhibits cell viability in a time- and dose-dependent manner. The compound was found to activate apoptotic pathways, leading to reduced tumor growth .
- In Vivo Studies : Animal models treated with Destruxin B demonstrated significant inhibition of colorectal cancer (CRC) cell growth. The treatment resulted in lower tumor volumes compared to control groups, highlighting its therapeutic potential .
Potential Applications in Biotechnology
Destruxin B's unique properties may also find applications in biotechnology.
- Molecular Biology : The compound's ability to induce apoptosis could be harnessed in therapeutic strategies targeting cancer cells. Furthermore, its insecticidal properties could be explored for developing sustainable pest management solutions in agriculture.
Summary Table of Applications
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares structural and functional attributes of Cyclo[N-methyl-L-alanyl-beta-alanyl-(2R)-2-hydroxy-4-methylpentanoyl-L-prolyl-L-isoleucyl-N-methyl-L-valyl] with related cyclic peptides from pharmacopeial and chemical databases:
Key Observations:
Structural Complexity : The target compound is less substituted with methyl groups compared to UNII: 83HN0GTJ6D, which has multiple N-methyl-leucyl residues . This may reduce its metabolic stability but improve solubility.
Functional Moieties: The (2R)-2-hydroxy-4-methylpentanoyl group distinguishes it from EPA-listed nonachlor derivatives (e.g., CAS 118399-22-7), which contain chlorinated and phenyl-substituted chains .
Biological Data Gap : Unlike pharmacopeial analogs (e.g., UNII: 83HN0GTJ6D) used in impurity testing , the target compound lacks published pharmacological or toxicological studies.
Research Findings and Limitations
- Synthetic Challenges : Cyclic peptides like the target compound often require advanced solid-phase synthesis or enzymatic cyclization due to steric hindrance from N-methylations .
- Stability : Beta-alanyl and prolyl residues may confer resistance to enzymatic degradation compared to linear analogs, as seen in related cyclic peptides .
- Knowledge Gaps: No peer-reviewed studies directly address the target compound’s activity, highlighting a need for targeted bioassays.
Q & A
Q. What methodological pitfalls lead to inconsistent bioassay results for cyclic peptides?
- Common issues include:
- Aggregation : Use DLS to confirm monodispersion prior to assays.
- Batch Variability : Implement QC protocols (HPLC, MS) for each synthesis batch.
- Cell Permeability Assays : Differentiate membrane partitioning from true bioactivity using efflux pump inhibitors .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
